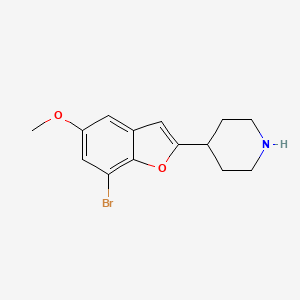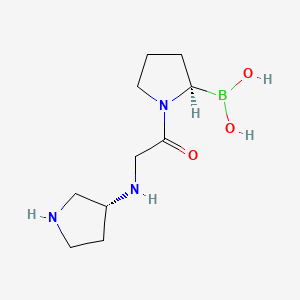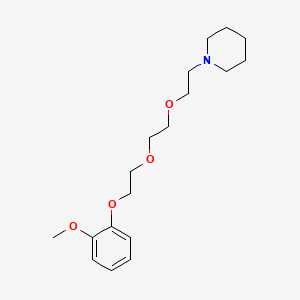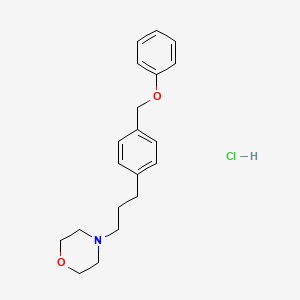
Fomocaine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fomocaine hydrochloride is a synthetic compound that belongs to the class of local anesthetics. It is a potent and long-acting anesthetic agent that is commonly used in clinical and laboratory settings. Fomocaine hydrochloride is also known by its chemical name, 2-(2,6-dimethylanilino)-N-(2,3-dimethylphenyl)acetamide hydrochloride.
Wissenschaftliche Forschungsanwendungen
Local Anesthetic and Dermatological Uses
Fomocaine hydrochloride is primarily known as a basic ether-type local anesthetic used in dermatological practices. It is effective in surface anesthesia, a quality that has made it a subject of interest for many years. Modifications of the fomocaine molecule aim to enhance its physicochemical properties and explore potential new systemic applications, such as in the treatment of migraine or as an antiarrhythmic agent. Investigations into various fomocaine derivatives have been conducted to understand their interactions with the cytochrome P450 system, in vivo toxicity, and local anesthetic effects (Lupp et al., 2007).
Potential in Antiarrhythmic Therapy
Fomocaine hydrochloride and its derivatives have been studied for their antiarrhythmic activity. In vitro and in vivo experiments using guinea pig atrial preparations and the anaesthetized rat model have shown that certain fomocaine derivatives are significantly more active than reference drugs like lidocaine or quinidine in prolonging the functional refractory period and reducing the maximal driving frequency, which are measures of antiarrhythmic activity. These findings suggest a potential role for fomocaine in cardiac arrhythmia treatment (Bräunig et al., 1989).
Influence on Cytochrome P450 and Toxicity Considerations
Fomocaine and its derivatives have been evaluated for their effects on the cytochrome P450 system and related toxicity. The impact on the CYP system by fomocaine derivatives tends to be less than that of fomocaine itself, suggesting a safer profile in terms of drug-drug interactions and potential toxicity. However, the toxicity of these derivatives is generally comparable to fomocaine, highlighting the need for cautious use and further investigation (Lupp et al., 2006).
Novel Applications in Neuronal Systems
Fomocaine and its derivatives have been explored for their application in neuronal systems. Studies have shown their ability to block voltage-gated Na(+) currents in neurons, which is a key mechanism underlying their anesthetic action. The blocking effect of fomocaine on both tetrodotoxin-resistant and tetrodotoxin-sensitive Na(+) currents has been established, indicating its potential in more targeted neuronal applications (Baumgart et al., 2010).
Photochromic Ion Channel Blockers
Fomocaine has been used as a base for developing photochromic ion channel blockers like fotocaine. These novel blockers allow for the optical control of neuronal action potential firing, showcasing the innovative use of fomocaine derivatives in controlling neuronal systems with high spatial and temporal precision (Schoenberger et al., 2014).
Eigenschaften
CAS-Nummer |
56583-43-8 |
|---|---|
Produktname |
Fomocaine hydrochloride |
Molekularformel |
C20H26ClNO2 |
Molekulargewicht |
347.9 g/mol |
IUPAC-Name |
4-[3-[4-(phenoxymethyl)phenyl]propyl]morpholine;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-2-6-20(7-3-1)23-17-19-10-8-18(9-11-19)5-4-12-21-13-15-22-16-14-21;/h1-3,6-11H,4-5,12-17H2;1H |
InChI-Schlüssel |
HWDXMCUKRADNLV-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3.Cl |
Kanonische SMILES |
C1COCCN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3.Cl |
Andere CAS-Nummern |
56583-43-8 |
Verwandte CAS-Nummern |
17692-39-6 (Parent) |
Synonyme |
P-652 hydrochloride; Panacaine hydrochloride; 4-[3-[4-(Phenoxymethyl)phenyl]propyl]morpholine hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(diethylamino)ethyl]indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B1663263.png)
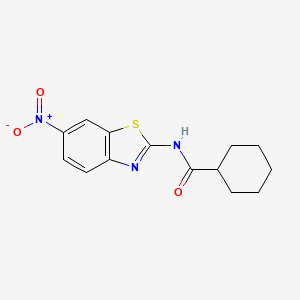
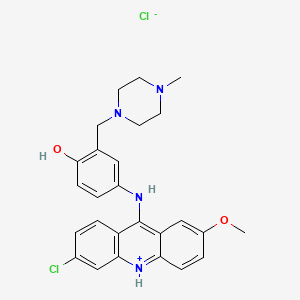
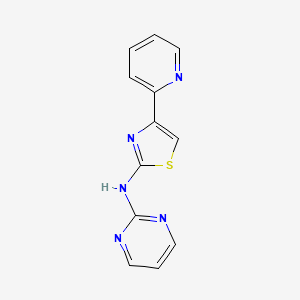
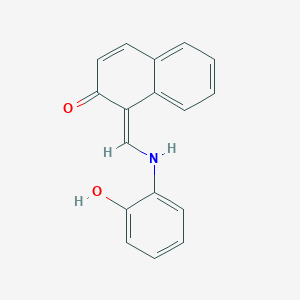
![3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide](/img/structure/B1663270.png)
![5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide](/img/structure/B1663271.png)
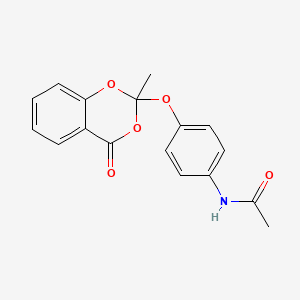
![2-(Furan-2-yl)benzo[f][1,3]benzothiazole-4,9-dione](/img/structure/B1663274.png)
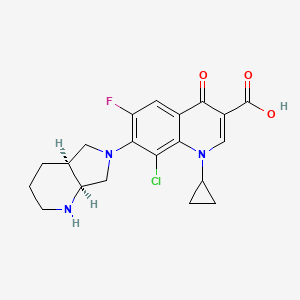
![7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1663281.png)
